molecular formula C8H14F2OS B2353842 (4,4-Difluoro-1-methoxycyclohexyl)methanethiol CAS No. 2503203-48-1

(4,4-Difluoro-1-methoxycyclohexyl)methanethiol

Cat. No.: B2353842
CAS No.: 2503203-48-1
M. Wt: 196.26
InChI Key: ZJGLXEVXIZZZHU-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methoxycyclohexyl)methanethiol is a chemical compound with the molecular formula C8H14F2OS It is characterized by the presence of a cyclohexyl ring substituted with difluoro and methoxy groups, along with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: Introduction of a methoxy group using methanol in the presence of a strong acid or base.

    Thiol Addition: Introduction of a thiol group using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods for (4,4-Difluoro-1-methoxycyclohexyl)methanethiol would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-1-methoxycyclohexyl)methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the difluoro or methoxy groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclohexyl derivatives without fluorine or methoxy groups.

    Substitution: Cyclohexyl derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The difluoro and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoro-1-hydroxycyclohexyl)methanethiol
  • (4,4-Difluoro-1-methoxycyclohexyl)methanol
  • (4,4-Difluoro-1-methoxycyclohexyl)ethanethiol

Uniqueness

(4,4-Difluoro-1-methoxycyclohexyl)methanethiol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and methoxy groups on the cyclohexyl ring, along with the methanethiol group, makes it a versatile compound for various applications.

Properties

IUPAC Name

(4,4-difluoro-1-methoxycyclohexyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2OS/c1-11-7(6-12)2-4-8(9,10)5-3-7/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGLXEVXIZZZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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